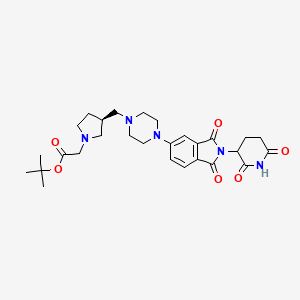![molecular formula C22H18F2N4O5S B12368637 3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NST-628 is a potent pan-RAF–MEK molecular glue that inhibits the RAS–MAPK pathway, which is frequently altered in various cancers. This compound prevents the phosphorylation and activation of MEK by RAF, leading to durable inhibition of the pathway. NST-628 is brain-penetrant and demonstrates broad efficacy in cellular and patient-derived tumor models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NST-628 involves the formation of a molecular glue that stabilizes RAF-MEK complexes. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is designed to engage all isoforms of RAF and prevent the formation of BRAF–CRAF heterodimers .
Industrial Production Methods: Industrial production methods for NST-628 are also proprietary. The compound is developed through robust biophysical and cellular characterization to leverage structural insights into how signaling complexes form and function in cancer .
Análisis De Reacciones Químicas
Types of Reactions: NST-628 primarily undergoes interactions that stabilize RAF-MEK complexes. It prevents the phosphorylation and activation of MEK by RAF, thereby inhibiting the RAS–MAPK pathway .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving NST-628 include RAF and MEK proteins. The compound binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK .
Major Products Formed: The major product formed from the interaction of NST-628 with RAF and MEK is a stabilized RAF-MEK complex that inhibits downstream signaling in the RAS–MAPK pathway .
Aplicaciones Científicas De Investigación
NST-628 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the RAS–MAPK pathway, which is a critical signaling cascade involved in cell growth, differentiation, and survival. The compound has shown efficacy in various cancer models, including those with KRAS, NRAS, BRAF class II/III, and NF1 mutations . Its ability to penetrate the blood-brain barrier makes it a valuable tool for studying brain tumors and metastases .
Mecanismo De Acción
NST-628 exerts its effects by acting as a molecular glue that stabilizes RAF-MEK complexes. It binds to the interfacial allosteric pocket along the MEK activation loop, preventing RAF-mediated activation of MEK. This leads to the inhibition of the RAS–MAPK pathway, which is frequently altered in various cancers . The compound prevents the formation of BRAF–CRAF and BRAF–ARAF heterodimers, a mechanism that differentiates it from other RAF inhibitors .
Comparación Con Compuestos Similares
NST-628 is unique in its ability to act as both an RAF inhibitor and a MEK inhibitor. It demonstrates significant efficacy and greater tolerability compared to the combination of type II RAF inhibitor belvarafenib and MEK inhibitor cobimetinib in NRAS-mutant melanoma . Other similar compounds include trametinib and avutometinib, which have limited central nervous system exposure compared to NST-628 . NST-628’s high intrinsic permeability into the brain and its ability to prevent pathway reactivation make it a superior option for treating cancers with RAS–MAPK pathway alterations .
Propiedades
Fórmula molecular |
C22H18F2N4O5S |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
3-[[3-fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C22H18F2N4O5S/c1-12-15-6-5-14(32-21-17(23)4-3-8-27-21)11-18(15)33-22(29)16(12)10-13-7-9-26-20(19(13)24)28-34(30,31)25-2/h3-9,11,25H,10H2,1-2H3,(H,26,28) |
Clave InChI |
YQSZJOABXRROQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=CC=N3)F)CC4=C(C(=NC=C4)NS(=O)(=O)NC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)












